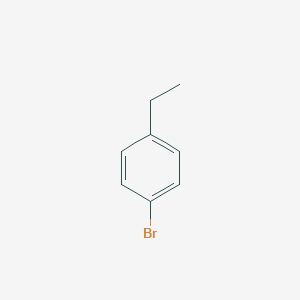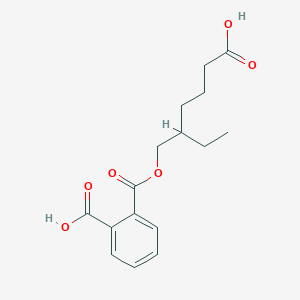
1-Bromo-4-éthylbenzène
Vue d'ensemble
Description
Applications De Recherche Scientifique
1-Bromo-4-ethylbenzene is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It is used as an intermediate in the synthesis of active pharmaceutical ingredients and other medicinal compounds.
Agrochemicals: The compound is used in the production of pesticides and herbicides.
Dyestuffs: It is employed in the synthesis of dyes and pigments used in the textile and printing industries.
Mécanisme D'action
Target of Action
1-Bromo-4-ethylbenzene, also known as p-Bromoethylbenzene or p-Ethylbromobenzene , is an organobromide compound. It primarily targets organic synthesis processes, pharmaceuticals, agrochemicals, and dyestuff . It’s also used as an intermediate in the synthesis of liquid crystals .
Mode of Action
1-Bromo-4-ethylbenzene participates in electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The primary biochemical pathway involved in the action of 1-Bromo-4-ethylbenzene is the electrophilic aromatic substitution reaction . This reaction involves the formation of a sigma bond with the benzene ring, followed by the removal of a proton, leading to the substitution of a hydrogen atom on the benzene ring with the bromoethyl group .
Pharmacokinetics
It’s also known to be lipophilic, with a Log Po/w (iLOGP) of 2.47 , which can influence its distribution in the body.
Result of Action
The primary result of the action of 1-Bromo-4-ethylbenzene is the formation of a substituted benzene ring . This can lead to the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyestuff . It’s also used in the synthesis of liquid crystals .
Action Environment
The action of 1-Bromo-4-ethylbenzene can be influenced by various environmental factors. For instance, it’s known to be stable under normal conditions but is incompatible with strong oxidizing agents . It’s also insoluble in water , which can affect its distribution and action in aqueous environments.
Méthodes De Préparation
1-Bromo-4-ethylbenzene can be synthesized through various methods, including:
Electrophilic Aromatic Substitution: This method involves the bromination of 4-ethylbenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide.
Industrial Production: Industrially, 1-Bromo-4-ethylbenzene is produced by the bromination of ethylbenzene using bromine or hydrogen bromide in the presence of a catalyst.
Analyse Des Réactions Chimiques
1-Bromo-4-ethylbenzene undergoes various chemical reactions, including:
Comparaison Avec Des Composés Similaires
1-Bromo-4-ethylbenzene can be compared with other similar compounds such as:
1-Bromo-4-methylbenzene: This compound has a methyl group instead of an ethyl group, which affects its reactivity and physical properties.
1-Bromo-4-fluorobenzene: The presence of a fluorine atom instead of an ethyl group significantly alters the compound’s electronic properties and reactivity.
1-Bromo-4-chlorobenzene: The chlorine atom in this compound affects its reactivity and makes it suitable for different applications compared to 1-Bromo-4-ethylbenzene.
1-Bromo-4-ethylbenzene is unique due to its specific combination of a bromine atom and an ethyl group, which imparts distinct reactivity and applications in various fields.
Propriétés
IUPAC Name |
1-bromo-4-ethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFPRAHGGBYNPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0029218 | |
| Record name | 1-Bromo-4-ethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0029218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1585-07-5 | |
| Record name | 1-Bromo-4-ethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1585-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-ethylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-BROMO-4-ETHYLBENZENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-bromo-4-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Bromo-4-ethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0029218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-bromoethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BROMO-4-ETHYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42LI8TAT6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1-Bromo-4-ethylbenzene influence its application in building molecular rotors?
A1: 1-Bromo-4-ethylbenzene serves as a precursor in the synthesis of surface-bound molecular rotors. [] The key lies in its structure: it possesses an ethyl group attached to a benzene ring. This ethyl group acts as the "rotor" element in the final molecular assembly. When 1-Bromo-4-ethylbenzene undergoes a surface-catalyzed Ullmann coupling reaction on a metal surface like Copper (Cu) (111), it forms a metal-organic complex. This complex positions the ethyl group to protrude outwards, allowing it to rotate, thus forming the basis of a molecular rotor. The orientation of the ethyl group, perpendicular to the phenyl ring, significantly influences the rotor's dynamic behavior on the surface. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B134423.png)









